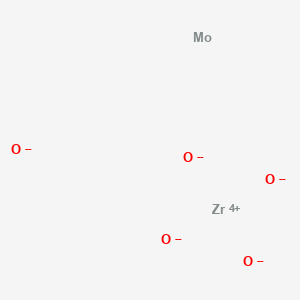

Molybdenum zirconium oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molybdenum Zirconium Oxide Alloy (MZ17) is a material of significant value for the glass industry. By adding 1.7 percent zirconium oxide by weight, the alloy exhibits properties such as better corrosion resistance against glass melts, greater stability at high temperatures, and better creep resistance than pure molybdenum .

Synthesis Analysis

Molybdenum oxide (1–10 wt%) is impregnated on zirconia to produce samples with a range of acid and metal-like properties . The Zr(OH)4 precursor of zirconium oxide can be obtained through the sol-gel method and modified with 5, 10, and 15 wt% of molybdenum into the stabilized oxide .Chemical Reactions Analysis

Molybdenum Zirconium Oxide has been used in hydroisomerisation reactions . The addition of MoO3 improves the Brønsted acid to metal-like site ratio, which results in a pronounced improvement in the activity of the samples .Physical And Chemical Properties Analysis

Molybdenum Zirconium Oxide offers better corrosion resistance against glass melts, greater stability at high temperatures, and better creep resistance than pure molybdenum . The textural properties were improved due to the incorporation of molybdenum into the ZrO2 structure, developing specific surface areas which are above up to four times the area of pure ZrO2 .科学的研究の応用

Nanostructures and Physical Properties

- Nanostructures of Zirconium and Molybdenum Oxides: Produced by laser ablation in water, these nanostructures are mostly amorphous, containing particles less than 1-2 nm in size, forming large structures and hollow quasi-spheres. Their structure, morphology, and optical characteristics have been extensively studied (Karpukhin et al., 2017).

Catalysis

- Molybdenum(VI) Oxide Catalysts: Molybdenum(VI) oxide, when deposited on the Zr6 node of mesoporous metal-organic frameworks, forms a monodisperse, porous catalyst with high stability and significantly higher activity than comparable catalysts (Noh et al., 2016).

- Oxidation of Molybdenum in Water Vapor: Molybdenum's oxidation behavior in water vapor is crucial for its application as a cladding material in light water reactors. It exhibits good stability and integrity below 1000°C, with minimal impact from hydrogen or oxygen (Nelson et al., 2014).

Material Properties

- Versatility of Molybdenum Oxides: Molybdenum oxides, due to their chemical and physical characteristics, are highly versatile for use in optical, electronic, catalytic, bio, and energy systems (De Castro et al., 2017).

- Modification of ZrO2 with Molybdenum: Incorporating molybdenum into zirconium oxide improves textural and structural properties, enhancing surface areas and altering morphology (Hernández Zapién et al., 2014).

High-Temperature Applications

- High-Temperature Oxidation: Molybdenum and zirconium disilicides show high-temperature oxidation resistance, with the formation of protective silicate films on ZrSi2 (Lavrenko et al., 1985).

Electronic Applications

- Optoelectronics: Molybdenum oxide's stoichiometry and electronic properties, such as work function and gap states, are important for applications in organic light-emitting diodes and photovoltaics (Vasilopoulou et al., 2012).

Energy Storage

- Pseudocapacitors: Metallic molybdenum nanoparticles in zirconium-based MOFs have shown promise in pseudocapacitive materials for energy storage applications (Li et al., 2020).

将来の方向性

Molybdenum is a key material to improve the corrosion resistance of stainless steel as well as the strength, toughness, hardenability, and weldability of steel materials used across many industries . With the green energy transition, it is expected that the demand for molybdenum products will increase substantially . Therefore, the study and application of Molybdenum Zirconium Oxide could be a significant area of future research and development.

特性

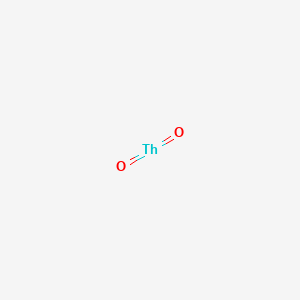

IUPAC Name |

molybdenum;oxygen(2-);zirconium(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.5O.Zr/q;5*-2;+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCMBJXQBACDBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Mo] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO5Zr-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Molybdenum zirconium oxide | |

CAS RN |

57348-12-6 |

Source

|

| Record name | Zirconium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057348126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,15S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1206584.png)